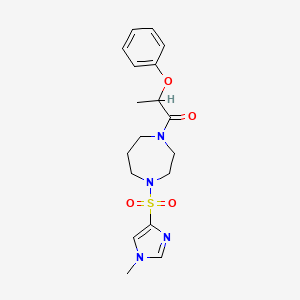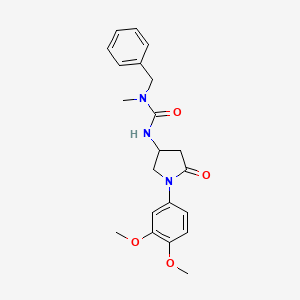![molecular formula C17H19F2N3O B2988353 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2177025-99-7](/img/structure/B2988353.png)
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrrolines . It’s a bicyclic oxygen bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the protodeboronation of pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 85-87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .科学的研究の応用
Metabolic Pathways and Pharmacokinetics
The compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" and its analogs have been studied for their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. The studies reveal insights into the compound's rapid absorption, primary metabolism through hydroxylation, and elimination via metabolism and renal clearance, providing foundational knowledge for its therapeutic application and design of related drugs (Sharma et al., 2012).
Anti-cancer Activity
Research on derivatives of pyrimidinones, including those structurally related to the subject compound, has shown potential antitumor and anti-angiogenic activities. These findings are crucial for the development of new anticancer agents, highlighting the compound's relevance in oncology (Kambappa et al., 2017).
Corrosion Inhibition
Derivatives of piperidine and pyrimidine have been evaluated for their corrosion inhibition efficiency on iron surfaces. These studies indicate the potential application of such compounds in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).
Synthesis and Chemical Properties
Innovative methods have been developed for synthesizing and characterizing novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties. These studies not only expand the chemical repertoire of dihydropyrimidinone compounds but also open avenues for the creation of compounds with potentially valuable biological activities (Bhat et al., 2018).
Antimicrobial Activities
Research into novel dihydropyrimidinone derivatives has also shown promise in antimicrobial activities, offering a potential pathway for the development of new antibiotics or disinfectants to combat resistant microbial strains (Prakash et al., 2013).
特性
IUPAC Name |
3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACJBHEMJPNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

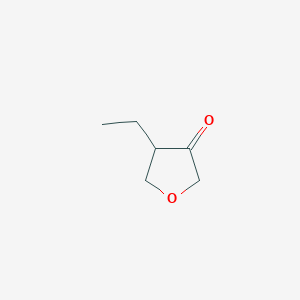
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2988272.png)
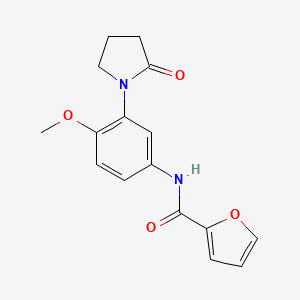
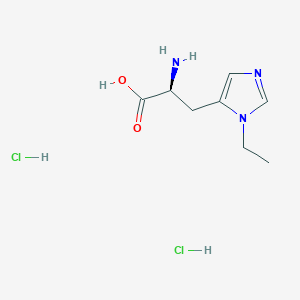
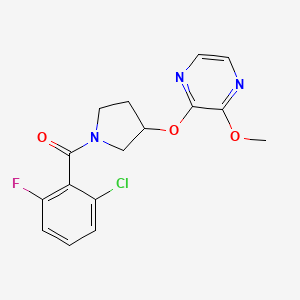


![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2988284.png)
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)
![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)
![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)
